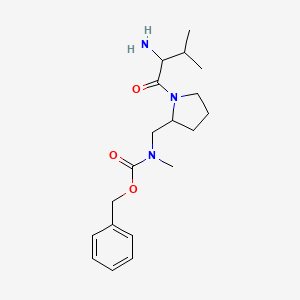

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Description

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate (CAS: 1353953-55-5) is a chiral carbamate derivative featuring a pyrrolidine ring linked to a 2-amino-3-methylbutanoyl moiety and a benzyl-protected methylcarbamate group. Its molecular formula is C₁₈H₂₈N₂O₂, with a molar mass of 354.44 g/mol . This structure is commonly explored in medicinal chemistry for its modularity, enabling modifications to optimize pharmacokinetic or pharmacodynamic properties .

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |

InChI Key |

FKTKVKFAIIBOTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:

Protection of the amine group: The amino group of the starting material is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

Coupling reaction: The protected amine is then coupled with a benzyl carbamate derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a complex organic compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group, a pyrrolidine ring, and a carbamate functional group, contributes to its diverse utility.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of more complex molecules.

- Biology It is studied for its potential role in enzyme inhibition and protein binding.

- Medicine The compound is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Industry this compound is utilized in developing novel materials and chemical processes.

Chemical Reactions

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate can undergo several chemical reactions:

- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed during oxidation include carboxylic acids or ketones.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction leads to the formation of primary or secondary amines.

- Substitution Nucleophilic substitution reactions can occur at the benzyl or carbamate groups using nucleophiles like hydroxide ions or amines. These reactions result in substituted benzyl or carbamate derivatives.

Mechanism of Action

The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and its analogs:

Key Observations :

Carbamate Substitution: Replacing the methylcarbamate group in the target compound with ethylcarbamate (e.g., ) increases molecular weight (361.48 vs. 354.44) and lipophilicity, which may influence membrane permeability or metabolic stability. The absence of a carbamate group in (S)-1-benzyl-3-methylaminopyrrolidine drastically reduces molecular weight (190.28) and polarity, likely altering bioavailability and target engagement.

Replacing pyrrolidine with pyrrolidinone (a lactam) introduces hydrogen-bonding capacity, which could improve binding affinity to proteases or kinases.

Synthetic Approaches: The target compound and its pyrrolidinone analogs share common synthetic strategies, such as carbodiimide-mediated (EDC·HCl) coupling of amino acids and heterocycles. Triazole-containing analogs utilize Cu-catalyzed Huisgen cycloaddition, a click chemistry method, to introduce rigid heterocyclic spacers.

Stereochemical Complexity :

- The dual (S)-configurations in the target compound and its ethylcarbamate analog are critical for maintaining structural alignment with biological targets, whereas analogs with mixed stereochemistry (e.g., ) may exhibit divergent activities.

Research Implications

- Drug Design : The carbamate group’s size (methyl vs. ethyl) and pyrrolidine modifications (hydroxyl, lactam) offer tunable parameters for optimizing pharmacokinetics (e.g., metabolic stability) and target selectivity .

- Synthetic Scalability : EDC·HCl/HOBt-mediated coupling is widely applicable for generating analogs, but Huisgen cycloaddition provides access to triazole-linked derivatives with distinct spatial properties.

Biological Activity

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure features a benzyl group, a pyrrolidine ring, and a carbamate functional group, which contribute to its interactions with biological systems.

- Molecular Formula : C18H27N3O3

- Molecular Weight : 333.43 g/mol

- CAS Number : 1401665-68-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

- Formation of Amide Bonds : The protected amino acid is coupled with a pyrrolidine derivative using coupling reagents like DCC or EDC.

- Deprotection : The protecting group is removed under acidic conditions to yield the free amine.

This multi-step process allows for the precise construction of the compound's complex structure while maintaining the integrity of functional groups necessary for biological activity .

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

- Receptor Modulation : It may interact with receptors to influence signal transduction pathways, potentially leading to therapeutic effects .

Therapeutic Applications

Research indicates several potential therapeutic applications:

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, useful in pain management .

- Enzyme Inhibition Studies : It has shown promise as an inhibitor of specific enzymes like carbonic anhydrases, which are involved in various physiological processes .

Study 1: Inhibition of Cytokine Release

A study evaluated the effects of this compound on cytokine release in peripheral blood mononuclear cells. Results indicated that the compound effectively inhibited the release of interleukin (IL)-1β and IL-18 while having minimal effects on other cytokines like TNF-alpha and IL-6. This suggests a targeted mechanism of action that could be beneficial in inflammatory conditions .

Study 2: Analgesic Activity

In animal models, the compound was tested for its analgesic effects. Results showed significant pain relief comparable to standard analgesics, indicating its potential as a new therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Benzyl and carbamate moieties | Limited enzyme inhibition |

| Phenylethyl Carbamate | Phenylethyl and carbamate groups | Moderate analgesic properties |

| This compound | Benzyl, pyrrolidine, and carbamate | Strong enzyme inhibition and anti-inflammatory effects |

Q & A

Q. Can this carbamate derivative serve as a prodrug for targeted drug delivery?

- Methodological Answer :

- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess carbamate cleavage rates. Slow hydrolysis (>6 hrs) indicates potential for sustained release .

- Conjugation Strategies : Attach polyethylene glycol (PEG) chains to the pyrrolidine nitrogen to enhance plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.